1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)-
CAS No.:
Cat. No.: VC18826175
Molecular Formula: C13H19NO6
Molecular Weight: 285.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO6 |
|---|---|
| Molecular Weight | 285.29 g/mol |
| IUPAC Name | tert-butyl (5S,8S)-8-(hydroxymethyl)-2,6-dioxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate |
| Standard InChI | InChI=1S/C13H19NO6/c1-12(2,3)20-11(18)14-8(7-15)6-13(10(14)17)5-4-9(16)19-13/h8,15H,4-7H2,1-3H3/t8-,13-/m0/s1 |
| Standard InChI Key | JPWFFBGTARTZJZ-SDBXPKJASA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H](C[C@]2(C1=O)CCC(=O)O2)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1C(CC2(C1=O)CCC(=O)O2)CO |
Introduction
The compound 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)- is a complex organic molecule featuring a unique spirocyclic structure. It includes a seven-membered azaspiro ring with an oxygen atom incorporated into the framework, contributing to its distinctive chemical properties. The presence of carboxylic acid and hydroxymethyl functional groups enhances its reactivity and potential for biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific details on its synthesis are not widely documented in reliable sources, it is likely that the process involves the formation of the spirocyclic core followed by the introduction of the functional groups.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Oxa-7-azaspiro[4.5]decane | Similar spirocyclic structure | Different ring size |
| 2-Azaspiro[4.5]decane | Contains nitrogen in a different position | Variation in nitrogen placement |
| 3-Oxo-spiro[4.5]decane | Lacks the oxo and carboxylic functionalities | Simpler structure without additional functional groups |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume